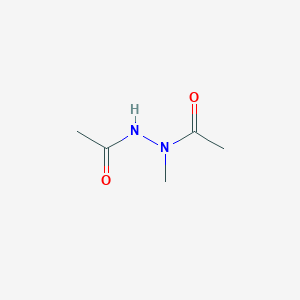

N-acetyl-n-methyl-acetohydrazide

Description

N-Acetyl-N-methyl-acetohydrazide is a substituted hydrazide derivative characterized by an acetohydrazide backbone modified with acetyl and methyl groups. Its synthesis typically involves multi-step reactions, including alkylation, substitution, and condensation, as demonstrated in the preparation of structurally related compounds (e.g., 2-(propylthio)benzimidazolyl acetohydrazide derivatives) . The compound’s structure allows for diverse reactivity, particularly in forming acylhydrazones via condensation with aldehydes or ketones .

Properties

CAS No. |

38604-72-7 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

N'-acetyl-N'-methylacetohydrazide |

InChI |

InChI=1S/C5H10N2O2/c1-4(8)6-7(3)5(2)9/h1-3H3,(H,6,8) |

InChI Key |

XDILHIDHUKDARQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NN(C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

n’-Acetyl-n-methylacetohydrazide can be synthesized by reacting an excess of methylacetohydrazide with acetic anhydride . The reaction typically proceeds at room temperature. The steps involved in the preparation are as follows:

- Add an excess of methylacetohydrazide to acetic anhydride.

- Stir the reaction mixture and maintain it at room temperature for a period of time.

- After the reaction is complete, crystallize the product using a solvent such as ethanol.

- Dry the crystallized product appropriately .

Industrial Production Methods

The industrial production of n’-Acetyl-n-methylacetohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and crystallization units helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

n’-Acetyl-n-methylacetohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form different hydrazine derivatives.

Substitution: n’-Acetyl-n-methylacetohydrazide can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

n’-Acetyl-n-methylacetohydrazide has several applications in scientific research, including:

Mechanism of Action

The mechanism by which n’-Acetyl-n-methylacetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of certain enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Acetohydrazides are versatile intermediates, with variations in substituents significantly influencing their chemical and biological properties. Key analogues include:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in , Cl in ) enhance electrophilicity, influencing reactivity in condensation reactions .

- Steric Effects : Bulky substituents like naphthyloxy or benzimidazole-thio reduce reaction rates but improve thermal stability.

- Biological Relevance : Benzimidazole and thiazole derivatives (e.g., ) exhibit enhanced bioactivity, likely due to improved binding to biological targets.

Physicochemical and Spectral Properties

- Solubility: Polar substituents (e.g., -OH, -NO₂) improve aqueous solubility, while hydrophobic groups (naphthyl, benzyl) enhance lipid solubility .

- Thermal Stability : Arylidene derivatives (e.g., ) exhibit higher melting points (>200°C) compared to alkyl-substituted analogues (e.g., , m.p. ~160°C) due to π-π stacking .

- Spectral Signatures :

Key Differentiators of N-Acetyl-N-Methyl-Acetohydrazide

- Enhanced Stability : The acetyl group may reduce hydrolysis susceptibility compared to unsubstituted hydrazides .

- Moderate Bioactivity : Less potent than benzimidazole or thiazole derivatives but more active than N-methylacetohydrazide due to improved lipophilicity .

- Synthetic Flexibility: Potential for derivatization into hydrazones or metal complexes, as seen in nicotinohydrazide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.